3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the pyrido[3,2-d]pyrimidine-2,4-dione class, characterized by a fused pyridine-pyrimidine core with dione functionality. Key structural features include:
- Core: Pyrido[3,2-d]pyrimidine-2,4-dione, a bicyclic system with nitrogen atoms at positions 1, 3, and 6.
- A 3-methylbenzyl group at position 1, enhancing steric bulk and aromatic interactions.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17-6-4-7-19(14-17)16-28-20-8-5-12-26-23(20)24(29)27(25(28)30)13-11-18-9-10-21(31-2)22(15-18)32-3/h4-10,12,14-15H,11,13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQZRMZHUSUVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione , often referred to as a pyridopyrimidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by a pyrido[3,2-d]pyrimidine core with substituents that enhance its biological properties. The presence of methoxy groups and aromatic rings contributes to its lipophilicity and potential interactions with biological targets.
Pyridopyrimidine derivatives are known to exhibit a variety of biological activities primarily through the inhibition of specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by pyridopyrimidine compounds can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .
- Kinases : Several studies have indicated that pyridopyrimidine derivatives can act as inhibitors of various kinases involved in cell signaling pathways. For instance, they have shown activity against tyrosine-protein kinase transforming protein Abl and mitogen-activated protein kinases (MAPKs), which are critical in cancer progression .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by targeting key signaling pathways involved in cell survival .
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, although specific data on this compound is limited.
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activity of pyridopyrimidine derivatives:
- Synthesis and Evaluation : A study focused on synthesizing various pyridopyrimidine derivatives and evaluating their biological activity against DHFR. The results indicated that modifications on the aromatic rings significantly influenced their inhibitory potency .
- Structure-Activity Relationship (SAR) : Research has established SAR for pyridopyrimidine compounds, identifying key functional groups that enhance their activity against specific targets. For example, the introduction of methoxy groups was found to improve binding affinity for DHFR .
- Clinical Relevance : While direct clinical studies on this specific compound are sparse, related pyridopyrimidine derivatives have been explored in clinical trials for their potential use in treating cancers and inflammatory diseases .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural and functional differences between the target compound and related pyrimidine derivatives:
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s dimethoxyphenethyl and methylbenzyl groups increase logP compared to sulfonyl- or hydroxy-substituted analogs, favoring blood-brain barrier penetration.
- Metabolic Stability: Methoxy groups are prone to demethylation, whereas thieno derivatives () may exhibit longer half-lives due to thiophene’s metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
